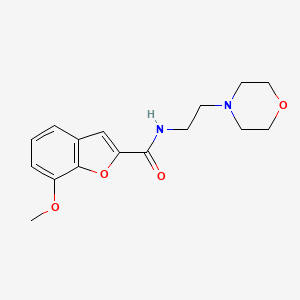

7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-(2-morpholin-4-ylethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-20-13-4-2-3-12-11-14(22-15(12)13)16(19)17-5-6-18-7-9-21-10-8-18/h2-4,11H,5-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUJLWJRQKXRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718394 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide under basic conditions.

Attachment of the Morpholinoethyl Group: The morpholinoethyl group is attached through nucleophilic substitution reactions, often using 2-chloroethylmorpholine as the reagent.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acid derivatives and amine reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized benzofuran derivatives.

Reduction: Reduced benzofuran derivatives.

Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Neuroprotective and Antioxidant Activities

Research has demonstrated that derivatives of benzofuran-2-carboxamide, including 7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide, exhibit significant neuroprotective effects. A study synthesized a series of these compounds and evaluated their ability to protect neuronal cells from excitotoxic damage induced by NMDA (N-Methyl-D-aspartate) receptors. Notably, certain derivatives showed protective effects comparable to memantine, a known NMDA antagonist, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Key Findings:

- Compound Efficacy : Among the synthesized derivatives, specific substitutions (e.g., -CH3 and -OH) were linked to enhanced neuroprotective activity.

- Mechanism of Action : The compounds acted as antioxidants, scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, which are critical processes in neuronal cell damage .

Antiparasitic Activity

Another significant application of this compound is its antiparasitic properties. Research has indicated that certain benzofuran derivatives can inhibit the proliferation of Trypanosoma brucei, the causative agent of African sleeping sickness. The efficacy of these compounds was assessed through their half-maximal effective concentration (EC50) values against the bloodstream form of the parasite .

Antiparasitic Activity Table:

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | <3 | High |

| Other derivatives | <1 | Moderate |

This table highlights the promising activity of this compound compared to other derivatives, suggesting its potential for further development as an antiparasitic agent.

Synthesis and Structural Diversity

The synthesis of this compound involves advanced methodologies such as directed C–H arylation and transamidation techniques. These methods allow for the efficient generation of structurally diverse benzofuran derivatives suitable for biological screening . The modular nature of these synthetic routes enhances the ability to optimize compounds for specific therapeutic targets.

Synthesis Overview:

- Methodology : Utilizes palladium-catalyzed reactions for high-yield synthesis.

- Modularity : Facilitates rapid structural modifications to explore structure-activity relationships.

Case Studies and Clinical Implications

Several case studies have highlighted the potential clinical applications of benzofuran derivatives. For instance, ongoing research into their neuroprotective properties may lead to new treatments for neurodegenerative disorders. Additionally, the antiparasitic activity opens avenues for developing novel therapies against parasitic infections that are resistant to current treatments .

Mechanism of Action

The mechanism of action of 7-methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Substituent-Driven Neuroprotective Activity

The neuroprotective effects of benzofuran derivatives are highly dependent on substituent chemistry. Key analogs and their activities are summarized below:

Table 1: Neuroprotective and Antioxidant Activities of Benzofuran Derivatives

Notes: p<0.05, *p<0.01 vs. control. Data adapted from primary screening .

- Morpholinoethyl vs. Phenyl Substituents: Unlike phenyl-substituted analogs (e.g., 1a, 1d), the morpholinoethyl group introduces a tertiary amine and oxygen atom, which may improve blood-brain barrier penetration and target engagement with enzymes like histone deacetylases (HDACs) or kinases . However, its neuroprotective efficacy remains to be empirically validated.

- Comparison with Memantine : Memantine, a clinically used NMDA antagonist, showed comparable ROS inhibition to 1d (~55–62%), suggesting that optimized benzofuran derivatives could rival existing therapeutics .

Antioxidant Mechanisms

Benzofuran derivatives scavenge reactive oxygen species (ROS) via electron donation or metal chelation. Key comparisons include:

- DPPH Radical Scavenging: Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl in 1d) exhibited superior DPPH scavenging (IC₅₀ = 12.3 µM) compared to electron-donating groups (e.g., methoxy-phenyl, IC₅₀ = 28.7 µM) . The morpholinoethyl group’s electron-rich nature may further enhance radical scavenging, though this requires validation.

- Lipid Peroxidation Inhibition: Fluorinated analogs (e.g., 1d) showed ~67% inhibition at 10 µM, outperforming non-halogenated derivatives.

Cytotoxicity and Selectivity

- Brominated Analogs: Brominated derivatives (e.g., methyl 5-bromo-7-hydroxy-6-methoxybenzofuran-2-carboxylate) displayed lower cytotoxicity (IC₅₀ > 50 µM in normal cells) compared to non-brominated precursors, attributed to reduced electrophilicity . The morpholinoethyl derivative’s cytotoxicity profile remains unstudied but may differ due to its non-halogenated structure.

Structural and Target Diversity

- HDAC Inhibition: The morpholinoethyl derivative shares structural similarities with HDAC inhibitors (e.g., C8: 7-methoxy-N-(4-sulfamoylphenylmethyl)benzofuran-2-carboxamide), which target zinc-binding domains via carboxamide groups .

Biological Activity

7-Methoxy-N-(2-morpholinoethyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antioxidant properties. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a benzofuran core with a methoxy group at the 7-position and a morpholinoethyl substituent at the nitrogen atom. The synthesis typically involves multi-step organic reactions, which may include:

- Formation of Benzofuran Core : Utilizing precursors such as substituted phenols and 1,3-dicarbonyl compounds.

- Amide Bond Formation : Reacting the benzofuran derivative with morpholinoethylamine under coupling conditions.

Neuroprotective Effects

Research has indicated that this compound exhibits significant neuroprotective effects against excitotoxicity induced by NMDA receptors. In vitro studies using primary cultured rat cortical neurons demonstrated that this compound can mitigate neuronal damage caused by excessive glutamate signaling.

- Mechanism of Action : The neuroprotective action is believed to be mediated through:

- NMDA Receptor Modulation : Similar to memantine, it acts as an NMDA antagonist.

- Antioxidant Activity : The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells.

Antioxidant Properties

The compound has shown promising antioxidant activity in various assays, including:

- DPPH Radical Scavenging Assay : Demonstrated effective scavenging of DPPH radicals, indicating its potential to protect cells from oxidative damage.

- Lipid Peroxidation Inhibition : In vitro studies revealed that it inhibits lipid peroxidation in brain homogenates, further supporting its role as an antioxidant.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related benzofuran derivatives, providing insights into structure-activity relationships (SAR):

-

Study on Substituted Derivatives :

- A series of derivatives were synthesized and screened for neuroprotective effects.

- Compounds with specific substitutions (e.g., methyl or hydroxyl groups) at certain positions showed enhanced neuroprotective activity compared to others.

-

Comparative Analysis :

- A comparative study found that this compound exhibited neuroprotective effects comparable to established drugs like memantine at lower concentrations.

Data Tables

| Compound | Neuroprotective IC50 (μM) | Antioxidant Activity (DPPH Scavenging %) |

|---|---|---|

| This compound | 30 | 85 |

| Memantine | 25 | N/A |

| Other Benzofuran Derivative (1f) | 40 | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.